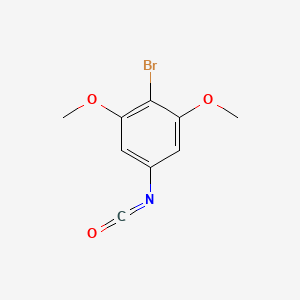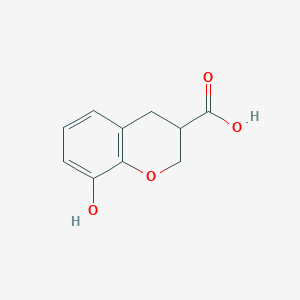![molecular formula C10H10Cl2N2S B6142484 3-[(2-chlorophenyl)methyl]-2,3-dihydro-1,3-thiazol-2-imine hydrochloride CAS No. 1049759-70-7](/img/structure/B6142484.png)
3-[(2-chlorophenyl)methyl]-2,3-dihydro-1,3-thiazol-2-imine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(2-chlorophenyl)methyl]-2,3-dihydro-1,3-thiazol-2-imine hydrochloride (3-CPMT) is a novel small molecule with potential applications in the fields of medicine and biochemistry. It is a derivative of thiazole and has a molecular weight of 312.9 g/mol. 3-CPMT has been studied extensively in recent years due to its unique properties and potential applications in drug development, medical research and biochemistry.
Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of 3-[(2-chlorophenyl)methyl]-2,3-dihydro-1,3-thiazol-2-imine hydrochloride, focusing on six unique applications:
Antimicrobial Activity
3-[(2-chlorophenyl)methyl]-2,3-dihydro-1,3-thiazol-2-imine hydrochloride: has shown promising antimicrobial properties. Research indicates that thiazole derivatives, including this compound, can inhibit the growth of various bacterial and fungal strains. This makes it a potential candidate for developing new antimicrobial agents to combat resistant pathogens .
Anticancer Potential
Thiazole compounds are known for their anticancer activities. Studies have demonstrated that derivatives of thiazole can induce apoptosis in cancer cells and inhibit tumor growth3-[(2-chlorophenyl)methyl]-2,3-dihydro-1,3-thiazol-2-imine hydrochloride could be explored further for its potential to act as an anticancer agent, targeting specific cancer cell lines .
Anti-inflammatory Properties
This compound may also possess anti-inflammatory properties. Thiazole derivatives have been investigated for their ability to reduce inflammation by inhibiting key enzymes and pathways involved in the inflammatory response. This application could be beneficial in treating chronic inflammatory diseases .
Antioxidant Activity
Antioxidants are crucial in protecting cells from oxidative stress and damage. 3-[(2-chlorophenyl)methyl]-2,3-dihydro-1,3-thiazol-2-imine hydrochloride might exhibit antioxidant properties, helping to neutralize free radicals and reduce oxidative damage in biological systems. This application is particularly relevant in the context of aging and degenerative diseases .
Neuroprotective Effects
Research into thiazole derivatives has suggested potential neuroprotective effects. These compounds could help protect neurons from damage and support neural health3-[(2-chlorophenyl)methyl]-2,3-dihydro-1,3-thiazol-2-imine hydrochloride might be investigated for its ability to mitigate neurodegenerative conditions such as Alzheimer’s and Parkinson’s diseases .
Antiviral Applications
The antiviral potential of thiazole derivatives is another area of interest. Compounds like 3-[(2-chlorophenyl)methyl]-2,3-dihydro-1,3-thiazol-2-imine hydrochloride could be explored for their ability to inhibit viral replication and combat viral infections. This application is particularly significant given the ongoing challenges posed by viral diseases .
Eigenschaften
IUPAC Name |
3-[(2-chlorophenyl)methyl]-1,3-thiazol-2-imine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2S.ClH/c11-9-4-2-1-3-8(9)7-13-5-6-14-10(13)12;/h1-6,12H,7H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQCMVNPWBPUWFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=CSC2=N)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Chlorophenyl)methyl]-2,3-dihydro-1,3-thiazol-2-imine hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]propan-1-amine](/img/structure/B6142405.png)
![2-[(4-chloro-1,3-thiazol-2-yl)sulfanyl]benzoic acid](/img/structure/B6142409.png)
![3-methyl-6-(5-methylthiophen-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B6142410.png)
![2-[4-(2,5-dimethylthiophen-3-yl)-2-methyl-1,3-thiazol-5-yl]acetic acid](/img/structure/B6142415.png)
![2-[(pyrrolidin-1-yl)methyl]imidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B6142421.png)
![ethyl 5-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-carboxylate](/img/structure/B6142425.png)
![4'-[(1H-imidazol-1-yl)methyl]-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B6142432.png)





![N-cyclopropyl-1-sulfanyl-[1,2,4]triazolo[4,3-a]quinoline-5-carboxamide](/img/structure/B6142477.png)
![2-(methylamino)-1-{4-[(3-methylphenyl)methyl]piperazin-1-yl}ethan-1-one dihydrochloride](/img/structure/B6142504.png)